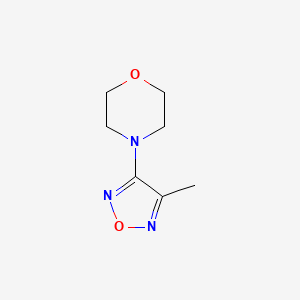![molecular formula C20H16N2O4 B5234133 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as DMBF, and it belongs to a class of compounds called benzoxazoles. DMBF has been studied for its potential use in the fields of medicine, agriculture, and environmental science. In
Mecanismo De Acción
The mechanism of action of DMBF is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In cancer cells, DMBF has been shown to inhibit the activity of proteins that promote cell growth and division, leading to the death of cancer cells. In neurodegenerative diseases, DMBF has been shown to reduce the accumulation of toxic proteins in the brain, which can lead to the death of brain cells.
Biochemical and Physiological Effects:
DMBF has been shown to have various biochemical and physiological effects in the body. In cancer cells, DMBF has been shown to induce apoptosis, which is a process of programmed cell death. In neurodegenerative diseases, DMBF has been shown to reduce inflammation in the brain and improve cognitive function. In agriculture, DMBF has been shown to inhibit fungal growth by disrupting the cell wall of fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMBF in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a wide range of potential applications in various fields of science. However, one limitation of using DMBF in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on DMBF. In medicine, further studies are needed to determine the optimal dosage and delivery method for DMBF in treating cancer and neurodegenerative diseases. In agriculture, further studies are needed to determine the effectiveness of DMBF as a natural fungicide and its potential impact on the environment. In environmental science, further studies are needed to determine the effectiveness of DMBF in removing heavy metals from contaminated soil and water. Overall, DMBF has great potential for use in various fields of science, and further research is needed to fully understand its properties and applications.
Métodos De Síntesis
The synthesis method of DMBF involves the reaction of 5,6-dimethyl-2-aminobenzoxazole with 4-hydroxybenzaldehyde in the presence of a catalyst. The reaction results in the formation of DMBF, which is then purified and isolated using various techniques such as column chromatography, recrystallization, and NMR spectroscopy.
Aplicaciones Científicas De Investigación
DMBF has been studied for its potential applications in various fields of science. In medicine, DMBF has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, DMBF has been shown to have anti-fungal properties and can be used as a natural fungicide. In environmental science, DMBF has been studied for its potential use in removing heavy metals from contaminated soil and water.
Propiedades
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-11-8-15-18(9-12(11)2)26-20(22-15)14-10-13(5-6-16(14)23)21-19(24)17-4-3-7-25-17/h3-10,23H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWVTDNXKQHNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5234073.png)
![1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B5234080.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5234085.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5234089.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5234092.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide hydrochloride](/img/structure/B5234095.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5234101.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)propanamide](/img/structure/B5234108.png)
![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5234110.png)

![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5234139.png)

![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide](/img/structure/B5234166.png)
